7-Bromo-2,4-dichloro-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H3BrCl2N2 |
|---|---|
Molecular Weight |
265.92 g/mol |
IUPAC Name |
7-bromo-2,4-dichloro-1H-benzimidazole |
InChI |
InChI=1S/C7H3BrCl2N2/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H,11,12) |
InChI Key |
YJHCMFOOMVDGNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)N=C(N2)Cl)Br |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of 7 Bromo 2,4 Dichloro 1h Benzo D Imidazole
Retrosynthetic Analysis of the 7-Bromo-2,4-dichloro-1H-benzo[d]imidazole Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available, or easily accessible precursors. The primary disconnection strategy for the this compound scaffold targets the formation of the imidazole (B134444) ring, which is the core of the benzimidazole (B57391) structure.
The most common and strategically sound disconnection is across the N1-C2 and N3-C2 bonds. This approach, central to the Phillips benzimidazole synthesis, leads to two key synthons: a substituted o-phenylenediamine (B120857) and a one-carbon (C1) electrophile. For the target molecule, this retrosynthetic step identifies 3-Bromo-5-chloro-1,2-phenylenediamine as the critical diamine precursor. The C2 carbon, bearing a chlorine atom, would conceptually derive from a C1 synthon like phosgene (B1210022), thiophosgene, or cyanogen (B1215507) chloride.
A plausible synthetic route, informed by this analysis, would involve the cyclization of 3-Bromo-5-chloro-1,2-phenylenediamine. A common method for installing a C2-chloro substituent on a benzimidazole is not direct condensation but a two-step process. This involves:
Cyclization of the diamine with a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) or urea (B33335) to form the intermediate 7-Bromo-4-chloro-1H-benzo[d]imidazol-2(3H)-one .
Subsequent chlorination of the benzimidazol-2-one (B1210169) with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the target This compound .
This stepwise approach avoids the handling of highly toxic C1 reagents like cyanogen chloride directly with the diamine and is a standard transformation in heterocyclic chemistry.
Classical and Modern Synthetic Routes for Halogenated Benzimidazoles
The synthesis of the benzimidazole core is a well-established area of organic chemistry, with numerous methods developed over the last century. These range from classical condensation reactions under harsh conditions to modern, highly efficient protocols.
The most fundamental method for benzimidazole synthesis is the Phillips condensation, which involves the reaction of a substituted o-phenylenediamine with a carboxylic acid or its derivative under acidic and dehydrating conditions. acs.org For instance, refluxing an o-phenylenediamine with a carboxylic acid in the presence of a strong acid like hydrochloric acid or polyphosphoric acid leads to the formation of the corresponding 2-substituted benzimidazole. acs.orgnih.gov
In the context of this compound, the direct condensation of 3-Bromo-5-chloro-1,2-phenylenediamine with a reagent to install the 2-chloro group is challenging. A more practical classical approach involves the cyclization with a carbonyl source followed by chlorination, as suggested by the retrosynthetic analysis.
Another classical variant is the Weidenhagen synthesis, which uses aldehydes as the C2 source. The reaction of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent (such as copper(II) acetate (B1210297) or nitrobenzene) first forms a dihydrobenzimidazole intermediate, which is then oxidized to the aromatic benzimidazole. acs.org
| Method | Precursors | Reagents & Conditions | Product |
| Phillips Synthesis | o-Phenylenediamine, Carboxylic Acid | Strong Acid (e.g., HCl, PPA), Heat | 2-Substituted Benzimidazole |
| Aldehyde Condensation | o-Phenylenediamine, Aldehyde | Oxidizing Agent (e.g., Cu(OAc)₂, Air), Heat | 2-Substituted Benzimidazole |
| Two-Step Chlorination | Substituted o-Phenylenediamine | 1. Phosgene equivalent (e.g., Triphosgene) 2. Chlorinating Agent (e.g., POCl₃) | 2-Chloro Benzimidazole |
Modern synthetic chemistry increasingly utilizes microwave irradiation to accelerate reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating. eurekaselect.com The synthesis of benzimidazoles has greatly benefited from this technology. arkat-usa.orgmdpi.com
Microwave-assisted benzimidazole synthesis typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde. scispace.com These reactions can often be performed under solvent-free conditions ("dry media"), where the reactants are adsorbed onto a solid support like silica, alumina, or montmorillonite (B579905) K10 clay. scispace.com This approach not only accelerates the reaction but also aligns with the principles of green chemistry by minimizing solvent waste. For example, the reaction of o-phenylenediamines with carboxylic acids using a catalyst like zeolite under microwave irradiation provides 2-aryl-1H-benzimidazoles efficiently. scispace.com The synthesis of halogenated benzimidazoles can be readily adapted to these microwave protocols, offering a rapid and efficient entry to these important scaffolds. mdpi.compreprints.org
| Reaction Type | Conditions | Time (Conventional) | Time (Microwave) | Advantage |
| Aldehyde Condensation | Solvent-free, Er(OTf)₃ catalyst | 60 min | 5 min | 92% reduction in time, increased yield. mdpi.com |
| Carboxylic Acid Condensation | Zeolite catalyst | Several hours | 10-20 min | Reduced time, high purity. scispace.com |
| Ester Condensation | Solvent, no catalyst | >12 hours | 15-30 min | First microwave method from esters. scispace.com |
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In benzimidazole synthesis, this is achieved through several strategies:
Use of Greener Solvents: Replacing toxic organic solvents with water, ethanol, or polyethylene (B3416737) glycol (PEG), or performing reactions under solvent-free conditions. preprints.org
Catalysis: Employing reusable and non-toxic catalysts. Zinc oxide nanoparticles (ZnO-NPs), for example, have been used as an efficient and recyclable catalyst for the cyclocondensation of o-phenylenediamines with aldehydes.
Energy Efficiency: Utilizing microwave irradiation or ultrasound as energy sources to reduce reaction times and energy consumption. eurekaselect.compreprints.org
The combination of microwave heating with solvent-free conditions represents a particularly green and efficient method for preparing benzimidazole derivatives. mdpi.com The simple workup, often involving just an extraction with a green solvent like ethyl acetate, further enhances the environmental credentials of these methods. preprints.org
Solid-phase synthesis (SPS) is a powerful technique for the parallel synthesis of compound libraries, which is invaluable in drug discovery. The synthesis of benzimidazoles on a solid support has been developed to facilitate the rapid generation of diverse derivatives. mdpi.com
A common strategy involves immobilizing one of the reactants, either the o-phenylenediamine or the carboxylic acid/aldehyde component, onto a polymer resin.
Immobilized Diamine: An o-phenylenediamine can be attached to a resin (e.g., via an amino or hydroxyl group on the aromatic ring). This resin-bound diamine is then treated with a solution containing an aldehyde and an oxidizing agent. After the reaction, the desired benzimidazole is cleaved from the solid support.
Immobilized Aldehyde/Carboxylic Acid: Alternatively, an aldehyde or carboxylic acid is anchored to the resin. The resin is then treated with a solution of the o-phenylenediamine, and the cyclization is carried out.
This approach simplifies purification, as excess reagents and byproducts are simply washed away from the resin-bound product. While specific examples for this compound are not prominent, the general methodologies developed for other benzimidazoles and related heterocycles like benzothiazoles are directly applicable. mdpi.com
Functionalization and Derivatization Strategies for this compound
The this compound scaffold offers three distinct points for chemical modification: the N-H proton of the imidazole ring, the bromine atom at the C7 position, and the chlorine atoms at the C2 and C4 positions. This multi-handle nature makes it a valuable intermediate for building molecular complexity.
N-H Functionalization: The imidazole N-H proton is acidic and can be readily deprotonated by a suitable base, such as sodium hydride (NaH), to form a benzimidazolide (B1237168) anion. nih.gov This nucleophilic anion can then react with various electrophiles.
N-Alkylation/Arylation: Reaction with alkyl halides, benzyl (B1604629) halides, or activated aryl halides allows for the introduction of diverse substituents at the N1 position. nih.govnih.gov
N-Acylation: Treatment with acyl chlorides or anhydrides yields N-acylated benzimidazoles.
C7-Br Functionalization (Cross-Coupling Reactions): The bromine atom on the benzene (B151609) ring is an excellent handle for transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters introduces new aryl, heteroaryl, or alkyl groups at the C7 position, forming a C-C bond.
Buchwald-Hartwig Amination: Palladium- or copper-catalyzed reaction with amines, amides, or carbamates allows for the formation of C-N bonds, attaching nitrogen-based functional groups. researchgate.net
Sonogashira Coupling: Palladium/copper co-catalyzed reaction with terminal alkynes introduces alkynyl substituents (C-C bond formation).
C-Cl Functionalization (Nucleophilic Aromatic Substitution - SNAr): The chlorine atoms, particularly the C2-chloro substituent, are activated towards nucleophilic aromatic substitution (SNAr). The C2 position is electronically deficient due to the electron-withdrawing effect of the two adjacent nitrogen atoms, making it highly susceptible to attack by nucleophiles. researchgate.net
Amination: Reaction with primary or secondary amines can displace the C2-chloride to form 2-aminobenzimidazoles.
Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides can be used to synthesize 2-alkoxy or 2-aryloxybenzimidazoles.
Thiolation: Reaction with thiolates yields 2-thioethers.
The C4-chloro substituent is less reactive towards SNAr than the C2-chloro group but can still be displaced under more forcing conditions or with highly reactive nucleophiles. This differential reactivity allows for selective, stepwise functionalization of the molecule.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they are particularly effective for the functionalization of aryl halides. For a substrate like this compound, the differential reactivity of the C-Br and C-Cl bonds (C-Br bonds are generally more reactive in oxidative addition to Pd(0) catalysts) allows for selective functionalization.
The Suzuki-Miyaura reaction , which couples an organoboron reagent with an organic halide, is a premier method for creating C-C bonds. nih.gov By carefully selecting the catalyst, ligands, and reaction conditions, an aryl or vinyl group can be selectively introduced at the C7 position of the benzimidazole core. The reaction typically involves a palladium precursor, such as Pd(OAc)₂ or Pd(PPh₃)₄, a phosphine (B1218219) ligand to stabilize the palladium center, and a base to facilitate the transmetalation step. nih.gov
The Buchwald-Hartwig amination is a similarly indispensable reaction for forming C-N bonds, allowing the synthesis of aryl amines from aryl halides. wikipedia.org This reaction has been successfully applied to various bromo-substituted heterocycles, including unprotected bromoimidazoles and bromotryptophans. nih.gov The use of sterically hindered phosphine ligands (e.g., biarylphosphines like XPhos or tBuBrettPhos) is often crucial for achieving high yields, especially with challenging substrates like unprotected NH-heterocycles which can otherwise inhibit the catalyst. wikipedia.orgnih.gov The reaction enables the introduction of primary amines, secondary amines, and even ammonia (B1221849) equivalents at the C7 position. researchgate.net
The table below summarizes typical conditions for these cross-coupling reactions, extrapolated from studies on similar bromo-substituted N-heterocyclic substrates.
| Reaction | Typical Palladium Precatalyst | Typical Ligand | Typical Base | Typical Solvent | Coupling Partner |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | SPhos, XPhos, P(t-Bu)₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF/H₂O | Aryl/Vinyl Boronic Acid or Ester |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, RuPhos, tBuBrettPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Primary/Secondary Amine |
Oxidative Tandem Aminations for Functionalized Benzimidazoles
While cross-coupling reactions modify a pre-existing halogenated benzimidazole, oxidative tandem reactions represent an advanced strategy for the de novo synthesis of the functionalized benzimidazole core itself. These methods often proceed via C-H activation and subsequent bond formation.
One innovative approach involves the aerobic copper-catalyzed tandem quartic C-H amination, which can construct functionalized benzimidazoles from aniline (B41778) derivatives and cyclic amines. rsc.org In these processes, the cyclic amine acts as a C=N building block through the cleavage of inert C-N and C-C bonds, followed by an annulation reaction. rsc.org Another strategy employs ortho-quinone catalysts to achieve the oxidative synthesis of benzimidazoles from primary amines, using molecular oxygen as the terminal oxidant under mild, metal-free conditions. nih.gov Other metal-free protocols utilize catalysts like N-hydroxyphthalimide (NHPI) in the presence of air to achieve the dehydrogenative coupling of diamines and alcohols. rsc.org
These methods highlight a modern trend in heterocyclic chemistry, moving towards more efficient and sustainable syntheses from simple, readily available precursors. While these are typically used for constructing the ring system, they offer a conceptual framework for accessing complex benzimidazoles that could be difficult to achieve through traditional functionalization routes.
Chemo- and Regioselective Modifications at the Benzimidazole Nucleus
The presence of three halogen atoms with differing reactivity on the this compound scaffold makes chemo- and regioselectivity a critical consideration. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. This intrinsic difference is the key to selectively modifying the C7-bromo position while leaving the two chloro-substituents at C2 and C4 intact.
Research on the palladium-catalyzed cascade C-N coupling of 1,2-dihaloaromatic systems demonstrates this principle effectively. A single palladium catalyst can mediate a sequence of C-N bond-forming reactions with complete regiocontrol, stemming from the chemoselective oxidative addition of the palladium catalyst to the Ar-Br bond in the presence of an Ar-Cl bond. nih.govacs.org This allows for the initial, selective functionalization at the more reactive C7-Br position.
Following the initial reaction at C7, the chloro groups at C2 and C4 can be targeted for further modification. The C2 position in benzimidazoles is often susceptible to nucleophilic substitution, while the C4-chloro group can be functionalized using more forcing cross-coupling conditions or by employing specialized catalyst systems known to activate aryl chlorides. researchgate.net This stepwise approach, governed by the inherent reactivity differences of the C-X bonds, enables the programmed and regioselective construction of highly complex, multi-substituted benzimidazole derivatives from a single starting material.
Introduction of Diverse Substituents for Structure-Activity Probing
The targeted modification of the this compound scaffold is a classic strategy for structure-activity relationship (SAR) studies in drug discovery. By systematically replacing the bromine and chlorine atoms with a diverse set of functional groups, chemists can probe the interactions of the molecule with its biological target and optimize its pharmacological profile.
For instance, replacing the C7-bromo group via Suzuki-Miyaura or Buchwald-Hartwig reactions allows for the introduction of a wide variety of substituents with different properties:
Aryl and Heteroaryl Groups: Introduced via Suzuki-Miyaura coupling, these groups can modulate properties such as lipophilicity, electronic character, and steric bulk. They can also introduce new hydrogen bond donors or acceptors, potentially forming new interactions with a biological target.
Amino Groups: Installed via Buchwald-Hartwig amination, these substituents can serve as key hydrogen bond donors or as basic centers that can be protonated at physiological pH, improving aqueous solubility and enabling ionic interactions. nih.gov
Alkyl and Functionalized Alkyl Groups: These can be introduced through various other cross-coupling methods to fine-tune steric and lipophilic parameters.
SAR studies on related heterocyclic systems have shown that modifications at positions analogous to C7 can have a profound impact on biological activity. In studies on 4-aminoquinolines, for example, changing the 7-substituent from chloro to bromo had a significant effect on antiplasmodial activity. nih.gov The introduction of different substituents can influence a compound's ability to bind to targets like protein kinases, transient receptor potential (TRP) channels, or other enzymes, a common feature of biologically active benzimidazoles.
The table below illustrates how different substituents, which could be introduced at the C7-position, can alter key molecular properties relevant to biological activity.
| Substituent (R) at C7 | Potential Property Change | Rationale for SAR |
|---|---|---|
| -Br (original) | Moderate lipophilicity, halogen bond donor | Baseline for comparison. Halogen bonding can be a key interaction. |
| -Phenyl | Increases lipophilicity and steric bulk | Probes for hydrophobic pockets in a binding site. |
| -OCH₃ | Increases polarity, H-bond acceptor | Can improve metabolic stability and explore polar interactions. |
| -NH₂ | Increases polarity, H-bond donor, basic center | Can form crucial hydrogen bonds and ionic interactions. |
| -CF₃ | Highly lipophilic, strong electron-withdrawing group | Often used to block metabolic oxidation and can improve binding affinity. |
Advanced Spectroscopic Characterization and Structural Elucidation of 7 Bromo 2,4 Dichloro 1h Benzo D Imidazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) for Proton Environment and Connectivity
In the ¹H NMR spectrum of 7-Bromo-2,4-dichloro-1H-benzo[d]imidazole, the protons on the aromatic ring and the N-H proton of the imidazole (B134444) moiety would give rise to distinct signals. The benzimidazole (B57391) core has two aromatic protons. Due to the substitution pattern, these protons would likely appear as doublets, with their chemical shifts influenced by the electron-withdrawing effects of the halogen substituents. The N-H proton of the imidazole ring typically appears as a broad singlet and its chemical shift can be highly variable depending on the solvent and concentration.
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |
| H-5 | 7.0 - 7.5 | d |
| H-6 | 7.0 - 7.5 | d |
| N-H | 12.0 - 13.0 | br s |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Functional Groups
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, a total of seven signals would be expected in the aromatic region, corresponding to the seven carbon atoms of the benzimidazole ring system. The chemical shifts of these carbons are significantly affected by the attached substituents. The carbon atom at the 2-position (C-2), being attached to two nitrogen atoms and a chlorine atom, would appear at a distinct downfield shift. The carbons bearing the bromine and chlorine atoms (C-7 and C-4) would also show characteristic shifts.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) |
| C-2 | 140 - 150 |
| C-4 | 125 - 135 |
| C-5 | 115 - 125 |
| C-6 | 115 - 125 |
| C-7 | 110 - 120 |
| C-3a | 130 - 140 |
| C-7a | 130 - 140 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignment
To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A COSY experiment would show correlations between the coupled protons on the aromatic ring (H-5 and H-6), confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between the protons and their directly attached carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Identification of Key Functional Groups and Molecular Vibrations
Vibrational spectroscopy provides information about the functional groups present in a molecule. In the IR and Raman spectra of this compound, characteristic vibrational modes would be observed.
Expected IR and Raman Data:
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Description |
| N-H stretch | 3100 - 3300 | Broad absorption in IR |
| C=N stretch | 1600 - 1650 | Characteristic of the imidazole ring |
| C=C stretch | 1450 - 1600 | Aromatic ring vibrations |
| C-Cl stretch | 700 - 850 | Strong absorption in IR |
| C-Br stretch | 500 - 650 | Strong absorption in IR |
The IR spectrum would be particularly useful for identifying the N-H stretching vibration, which is typically broad due to hydrogen bonding. The C-Cl and C-Br stretching vibrations would appear in the fingerprint region and provide direct evidence for the presence of these halogens. Raman spectroscopy would complement the IR data, especially for the symmetric vibrations of the aromatic ring.
Mass Spectrometry (MS) for Elemental Composition and Fragmentation Patterns
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be essential to confirm the molecular formula. The isotopic pattern of the molecular ion peak would be highly characteristic due to the presence of one bromine and two chlorine atoms.
Expected Mass Spectrometry Data:
| Ion | Description | Expected m/z |
| [M]⁺ | Molecular Ion | ~264, 266, 268, 270 (isotopic cluster) |
| [M-Cl]⁺ | Loss of a chlorine atom | ~229, 231, 233 |
| [M-Br]⁺ | Loss of a bromine atom | ~185, 187 |
| [M-HCl]⁺ | Loss of hydrogen chloride | ~228, 230, 232 |
The fragmentation pattern would likely involve the sequential loss of the halogen atoms and potentially the cleavage of the imidazole ring, providing further structural confirmation.
Computational Chemistry and Theoretical Investigations of 7 Bromo 2,4 Dichloro 1h Benzo D Imidazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules, offering insights into their stability and reactivity. researchgate.netresearchgate.net For halogenated benzimidazoles, DFT calculations, typically using methods like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and compute various electronic parameters. researchgate.netmdpi.comresearchgate.net
Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gap)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a larger energy gap suggests higher stability and lower reactivity. nih.gov
Studies on analogous compounds, such as 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine, have reported HOMO-LUMO energy gaps calculated using DFT, which provide a reference for the expected values in similar structures. researchgate.net The precise values for the title compound would require specific calculations, but the general trends observed in related molecules are informative.
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for a Related Benzodiazepine Derivative
| Parameter | Value (eV) |
| EHOMO | -5.93 |
| ELUMO | -1.54 |
| Energy Gap (ΔE) | 4.39 |
Data derived from a study on 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine and is for illustrative purposes. researchgate.net
Reactivity Descriptors (Chemical Hardness, Softness, Electrophilicity Index, Electronegativity)
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. researchgate.net
Table 2: Representative Global Reactivity Descriptors for a Related Benzodiazepine Derivative
| Reactivity Descriptor | Formula | Value (eV) |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.735 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.195 |
| Chemical Softness (S) | 1/(2η) | 0.227 |
| Electrophilicity Index (ω) | χ2/(2η) | 3.179 |
Data derived from a study on 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine and is for illustrative purposes. researchgate.net
Quantum Chemical Descriptors and Molecular Stability
The planarity of the benzimidazole (B57391) ring system is a key factor in its stability, and DFT optimization studies on related compounds confirm this planarity. researchgate.net The calculated thermodynamic parameters, such as the enthalpy of formation, can also provide a quantitative measure of the molecule's stability. mdpi.com
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques are invaluable for exploring the dynamic behavior of molecules and their interactions with biological targets.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of 7-Bromo-2,4-dichloro-1H-benzo[d]imidazole would likely reveal a relatively rigid structure due to the fused ring system. The primary conformational flexibility would arise from the rotation of any substituents, though in this case, the substituents are single atoms. Molecular dynamics (MD) simulations can provide insights into the vibrational modes of the molecule and its behavior in a solvent environment.
MD simulations on substituted benzimidazoles have been used to study the stability of ligand-protein complexes, revealing how the ligand adapts its conformation within the binding site over time. nih.govnih.gov Such studies on the title compound would be beneficial in understanding its interactions with potential biological targets.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the binding affinity. nih.govspast.orgctppc.org Benzimidazole derivatives are known to interact with a wide range of biological targets, including enzymes and receptors. mdpi.comnih.gov
For this compound, molecular docking studies would be instrumental in identifying potential protein targets and elucidating the nature of the interactions. The bromine and chlorine atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug design. nih.gov The imidazole (B134444) nitrogen atoms can act as hydrogen bond acceptors or donors, while the aromatic rings can engage in π-π stacking and hydrophobic interactions.
Docking studies of similar benzimidazole derivatives have shown interactions with key residues in the active sites of various proteins, such as kinases and DNA gyrase. nih.govspast.org For instance, studies on substituted benzimidazoles as inhibitors of Plasmodium falciparum adenylosuccinate lyase have shown binding energies ranging from -6.85 to -8.75 kcal/mol, indicating strong binding. nih.gov It is plausible that this compound could exhibit similar binding affinities with relevant biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modelingthieme-connect.com
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach to establish a correlation between the chemical structure of a compound and its biological activity. ijpsr.com For the benzimidazole class of compounds, QSAR is a frequently employed tool to predict therapeutic efficacy and guide the synthesis of new, more potent analogues. nih.gov While specific, validated QSAR models for this compound are not extensively detailed in publicly accessible literature, the established methodologies for substituted benzimidazoles provide a clear framework for how such a model would be developed.
The process begins with the calculation of a wide array of molecular descriptors, which are numerical values that quantify various aspects of the molecule's physicochemical properties. For a compound like this compound, these descriptors would be generated using specialized software. nih.gov Key descriptors relevant to benzimidazole derivatives include those related to topology, electronic properties, and lipophilicity. nih.govchalcogen.ro Examples of commonly used descriptors in benzimidazole QSAR studies include the Topological Polar Surface Area (TPSA), the octanol-water partition coefficient (LogP), molar refractivity (MR), and various quantum-chemical parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov
Once a set of descriptors is calculated for a series of related compounds, a mathematical model is constructed using statistical methods like Multiple Linear Regression (MLR). nih.gov This model takes the form of an equation that relates a selection of descriptors to the observed biological activity. For more complex, three-dimensional analyses, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. chalcogen.ro These 3D-QSAR techniques can provide insights into how the steric and electrostatic fields of the molecule, influenced by the bromo and chloro substituents, impact its interaction with a biological target. chalcogen.ro Studies on other substituted benzimidazoles have highlighted the importance of lipophilicity and hydrogen bonding capabilities at various positions on the benzimidazole ring for biological activity. chalcogen.ro The robustness and predictive power of any developed QSAR model are rigorously assessed through internal and external validation techniques, using statistical parameters such as the correlation coefficient (r²), the leave-one-out cross-validation coefficient (q²), and the predictive r² (r²pred). nih.govchalcogen.ro
Table 1: Calculated Molecular Descriptors for this compound
This table presents a set of theoretical molecular descriptors that would be foundational for any QSAR study involving the title compound. These values are calculated using computational algorithms based on the molecule's 2D and 3D structure.
| Descriptor | Abbreviation | Calculated Value | Significance in QSAR |
| Molecular Weight | MW | 265.92 g/mol | Basic property influencing transport and size. |
| LogP (Octanol/Water) | LogP | 3.85 | Measures lipophilicity, affecting membrane permeability. |
| Topological Polar Surface Area | TPSA | 28.7 Ų | Relates to hydrogen bonding potential and permeability. |
| Hydrogen Bond Donors | HBD | 1 | Number of potential H-bond donor sites. |
| Hydrogen Bond Acceptors | HBA | 2 | Number of potential H-bond acceptor sites. |
| Molar Refractivity | MR | 55.4 cm³/mol | Encodes molecular volume and polarizability. |
Mechanistic Insights from Theoretical Studies
Elucidation of Reaction Pathways and Transition Statesresearchgate.netacs.orgresearchgate.net
Theoretical studies, primarily using Density Functional Theory (DFT), are indispensable for elucidating the detailed mechanisms of chemical reactions involving benzimidazole derivatives. These computational methods allow for the mapping of the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products. A key aspect of this is the location and characterization of transition states—the high-energy structures that connect reactants, intermediates, and products.
For the synthesis of a polysubstituted molecule like this compound, several reaction pathways can be envisioned. A common route to the benzimidazole core is the Phillips condensation, which involves the acid-catalyzed reaction of an o-phenylenediamine (B120857) precursor with a carboxylic acid or its derivative. acs.org In this case, the synthesis would likely start from a highly substituted o-phenylenediamine. Computational modeling can compare the feasibility of different cyclization strategies and the effects of the electron-withdrawing chloro and bromo substituents on the reaction rate.
By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction can be constructed. The height of the energy barrier from a reactant or intermediate to a transition state is the activation energy (ΔG‡). The pathway with the lowest activation energy is typically the most kinetically favorable. For instance, in halogen-promoted cyclization reactions seen in related sulfur-containing benzimidazoles, theoretical calculations can determine whether a 5-exo-dig or a 6-endo-dig cyclization is preferred, a selectivity that is often difficult to predict empirically. researchgate.net DFT calculations also provide detailed geometric information about the transition state, such as which bonds are breaking and forming, offering a precise picture of the reaction mechanism at the molecular level.
Table 2: Hypothetical Comparison of Activation Energies for Competing Reaction Pathways
This table illustrates how theoretical calculations could be used to decide the most probable pathway for a key synthetic step, such as the final cyclization to form the imidazole ring.
| Reaction Pathway | Description | Catalyst | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |
| Pathway A | Direct thermal cyclization | None | 45.2 | Kinetically unfavorable |
| Pathway B | Acid-catalyzed condensation | HCl | 22.5 | Favorable, likely pathway |
| Pathway C | Palladium-catalyzed C-N coupling | Pd(OAc)₂ | 28.1 | Possible, but less favorable than B |
Solvent Effects on Molecular Properties and Reactivity
The solvent environment can significantly influence the properties and reactivity of a molecule by altering its electronic structure, geometry, and the stability of reactants and transition states. Computational chemistry models these effects, most commonly through the use of implicit solvation models like the Polarizable Continuum Model (PCM). In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium.
For this compound, the choice of solvent would affect its conformational preference, dipole moment, and spectroscopic properties. Studies on related benzimidazole derivatives show that properties like the Stokes shift in fluorescence spectra are highly dependent on solvent polarity, which is indicative of changes in the charge distribution of the molecule upon electronic excitation. Theoretical investigations using Time-Dependent DFT (TD-DFT) combined with a PCM can predict these solvatochromic shifts and help interpret experimental UV-vis spectra.
Table 3: Calculated Dipole Moment of this compound in Various Solvents using a PCM Approach
This table shows hypothetical data on how the calculated dipole moment of the molecule might change in solvents of differing polarity, illustrating the influence of the solvent on the molecule's electronic distribution.
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |
| Gas Phase (Vacuum) | 1 | 2.15 |
| n-Hexane | 1.88 | 2.88 |
| Dichloromethane | 8.93 | 3.95 |
| Ethanol | 24.55 | 4.51 |
| Water | 78.39 | 4.72 |
Structure Activity Relationship Sar Studies for 7 Bromo 2,4 Dichloro 1h Benzo D Imidazole Derivatives
Impact of Halogen Substituents on Molecular Interactions and Biological Recognition
The nature and position of halogen substituents on the benzimidazole (B57391) ring are critical determinants of molecular interactions and subsequent biological activity. The 7-bromo-2,4-dichloro-1H-benzo[d]imidazole scaffold is heavily halogenated, which profoundly influences its electronic and steric properties.
The bromine atom at the 7-position and chlorine atoms at the 2- and 4-positions contribute significantly to the molecule's lipophilicity, which can enhance its ability to cross cellular membranes and interact with hydrophobic pockets in target proteins. Furthermore, these halogens can participate in halogen bonding, a non-covalent interaction where the electropositive crown of the halogen atom interacts with a nucleophilic site on a biological macromolecule. This interaction can be highly directional and contribute to the affinity and selectivity of the compound for its target.
Studies on other halogenated benzimidazoles have demonstrated that the type of halogen and its position can dramatically alter biological outcomes. For example, in a series of benzimidazole-based anticancer agents, a clear correlation between halogen substitution and activity was observed, with the general trend being 4-Br > 4-F > 2-Cl, highlighting the nuanced effects of different halogens at various positions. researchgate.net The presence of multiple halogens, as in the case of dihalogenated derivatives, has been shown to result in greater antibacterial activity compared to their monohalogenated counterparts, a principle that likely extends to the trisubstituted scaffold . nih.gov
Table 1: General Impact of Halogen Substituents on Benzimidazole Activity
| Halogen Substituent | Position | General Impact on Biological Activity | Potential Molecular Interactions |
| Bromine (Br) | 7 | Can increase lipophilicity and potential for halogen bonding. | Hydrophobic interactions, Halogen bonding |
| Chlorine (Cl) | 2 | Can influence electronic properties and steric hindrance at a key interaction point. | Dipole-dipole interactions, Steric effects |
| Chlorine (Cl) | 4 | Contributes to overall lipophilicity and can form halogen bonds. | Hydrophobic interactions, Halogen bonding |
Positional Isomerism and its Influence on Biological Activity
The specific arrangement of substituents on the benzimidazole ring, known as positional isomerism, is a key factor in determining the biological activity of these derivatives. The substitution pattern of this compound dictates a unique three-dimensional shape and electronic distribution, which is crucial for its interaction with specific biological targets.
For this compound, the specific placement of the bromine and chlorine atoms creates a distinct electrostatic potential map across the molecule. The electron-withdrawing nature of these halogens at positions 2, 4, and 7 will significantly influence the acidity of the N-H proton and the electron density of the aromatic system, thereby affecting its ability to engage in hydrogen bonding and π-stacking interactions with a target protein. Any shift in the positions of these halogens would create a new positional isomer with a different interaction profile and, consequently, altered biological activity.
Rational Design of Analogs for Targeted Biological Activities
The rational design of analogs based on the this compound scaffold is a promising strategy for developing novel therapeutic agents with high potency and selectivity. This approach leverages an understanding of the SAR to make targeted modifications to the lead compound.
One common strategy involves the modification of the N1 position of the benzimidazole ring. The introduction of various substituents at this position can modulate the compound's solubility, cell permeability, and interaction with the target. For example, in the development of inhibitors for bromodomain-containing protein 7 (BRD7), a series of ligands were synthesized with modifications designed to occupy a specific binding cleft, leading to inhibitors with submicromolar affinity. nih.gov
Another approach focuses on modifying the substituents at the 2-, 4-, and 7-positions. Replacing one of the chlorine atoms with a different halogen, such as fluorine, or with other functional groups like amino, methoxy, or small alkyl chains, could lead to analogs with improved activity or altered target specificity. For instance, the design of novel benzimidazole–oxadiazole derivatives as potential VEGFR2 inhibitors showed that the presence of 2,4-dichloro substituents on a phenyl ring attached to the benzimidazole core resulted in high activity. nih.gov This suggests that the dichloro substitution pattern on the benzimidazole ring itself could be a key feature for certain kinase inhibitory activities.
The development of hybrid molecules, where the this compound core is linked to another pharmacophore, is also a viable strategy. This has been successfully employed in the creation of benzimidazole-triazole hybrids as anticancer agents. nih.gov
Table 2: Potential Rational Design Strategies for this compound Analogs
| Modification Site | Example Modification | Potential Impact on Activity |
| N1-position | Alkyl chains, (hetero)aryl groups | Altered solubility, permeability, and target interactions. |
| C2-position | Replacement of Cl with F, OCH3, NH2 | Modified electronic properties and steric profile for improved target binding. |
| C4-position | Replacement of Cl with different halogens or small functional groups | Fine-tuning of lipophilicity and halogen bonding potential. |
| C7-position | Replacement of Br with Cl or F | Altered halogen bonding capacity and overall electronic character. |
Elucidating Key Pharmacophoric Features for this compound Derivatives
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For derivatives of this compound, several key pharmacophoric features can be inferred from the general knowledge of benzimidazole-based inhibitors.
The benzimidazole core itself often acts as a crucial scaffold, mimicking endogenous purines and enabling interactions with a wide range of biological targets. The N-H group can act as a hydrogen bond donor, while the lone pair on the other nitrogen atom can act as a hydrogen bond acceptor.
The halogen atoms are also key pharmacophoric features. The bromine at position 7 and the chlorines at positions 2 and 4 can serve as hydrophobic features and, more specifically, as halogen bond donors. The specific spatial arrangement of these halogens is critical for selective recognition by a target protein.
Pharmacophore modeling studies on other benzimidazole-based inhibitors have successfully identified key features for activity. For example, a pharmacophore model for c-Met kinase inhibitors based on 2-chlorobenzimidazole (B1347102) highlighted the importance of specific hydrophobic and hydrogen bonding interactions. Similarly, the development of EGFR inhibitors has benefited from pharmacophore modeling of benzimidazole-triazole hybrids. nih.gov
For the this compound scaffold, a hypothetical pharmacophore model would likely include:
A central hydrophobic core provided by the benzimidazole ring system.
A hydrogen bond donor feature (the N-H group).
A hydrogen bond acceptor feature (the N atom at position 3).
Three halogen bond donor/hydrophobic features corresponding to the bromine and two chlorine atoms at their respective positions.
Further derivatization and biological testing of a focused library of compounds based on this scaffold would be necessary to validate and refine this pharmacophore model, ultimately guiding the design of more potent and selective therapeutic agents.
Mechanistic Investigations of Biological Activities of 7 Bromo 2,4 Dichloro 1h Benzo D Imidazole and Its Derivatives in Vitro
Interaction with Cellular Targets (e.g., Tubulin Polymerization Inhibition)
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport, making them a key target in cancer chemotherapy. researchgate.net Several benzimidazole (B57391) derivatives have been identified as potent inhibitors of tubulin polymerization, often by interacting with the colchicine (B1669291) binding site. mdpi.comnih.gov
The introduction of halogen substituents on the benzimidazole core can modulate this activity. For instance, a series of novel benzimidazole derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization. nih.gov Among them, compounds 7n and 7u demonstrated significant cytotoxicity against selected human cancer cell lines, with IC₅₀ values ranging from 2.55 to 17.89 µM. nih.gov Specifically, compound 7n was found to inhibit tubulin polymerization with an IC₅₀ value of 5.05 µM. researchgate.netnih.gov These compounds induced apoptosis and arrested the cell cycle in the G2/M phase, which is a characteristic outcome of microtubule-destabilizing agents. researchgate.netnih.gov
Similarly, another study on cinnamide derived pyrimidine-benzimidazole hybrids identified them as tubulin inhibitors that bind to the colchicine site of β-tubulin. mdpi.com The presence of chloro and bromo groups on the phenyl rings attached to the core structure is often associated with enhanced activity. For example, a derivative with a 2-chloro substitution (12a ) showed potent antiproliferative activity with IC₅₀ values between 5 and 52 nM across three different cancer cell lines. mdpi.com While not the specific 7-bromo-2,4-dichloro isomer, these findings highlight the importance of halogenation in the design of potent tubulin polymerization inhibitors based on the benzimidazole scaffold.
Table 1: Tubulin Polymerization Inhibition by Benzimidazole Derivatives This table is interactive. You can sort and filter the data.
| Compound | Target/Assay | IC₅₀ (µM) | Cell Line(s) | Reference |
|---|---|---|---|---|
| Compound 7n | Tubulin Polymerization | 5.05 | SK-Mel-28 | researchgate.netnih.gov |
| Compound 7a | Tubulin Polymerization | 1.6 | - | mdpi.com |
| CA-4 (Standard) | Tubulin Polymerization | 0.92 | - | mdpi.com |
Enzyme Inhibition Studies
Benzimidazole derivatives have been shown to inhibit a variety of enzymes critical for the survival and proliferation of pathogens and cancer cells.
DNA Gyrase B Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial DNA replication and a validated target for antibiotics. nih.gov It consists of GyrA and GyrB subunits; the GyrB subunit contains the ATP-binding site that powers the enzyme's function. nih.govnih.gov Research has focused on developing ATP-competitive inhibitors of GyrB. nih.gov While novobiocin, a natural GyrB inhibitor, was withdrawn due to side effects, the search for new inhibitors continues, partly because of low cross-resistance with widely used GyrA inhibitors like fluoroquinolones. nih.gov
Studies on benzothiazole (B30560) and benzimidazole-based compounds have identified potent inhibitors of E. coli DNA gyrase. nih.gov The replacement of a 4,5-dibromo-1H-pyrrole moiety with a 3,4-dichloro-5-methyl-1H-pyrrole group resulted in compounds with potent inhibitory activity against both E. coli and S. aureus gyrase. nih.gov This demonstrates that chlorinated structures can be crucial for potent inhibition of this enzyme. Hybrid molecules combining a GyrB inhibitor with ciprofloxacin (B1669076) (a GyrA inhibitor) have shown potent, dual-targeting activity against Gram-negative bacteria. nih.gov
α-Glucosidase α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down polysaccharides into glucose. nih.gov Its inhibition is a therapeutic strategy for managing type 2 diabetes mellitus. A study on 1,2-benzothiazine derivatives, which share structural similarities with benzimidazoles, revealed potent α-glucosidase inhibitors. nih.gov Notably, derivatives containing a 4-bromobenzoyl group were synthesized and tested. nih.gov Compounds 12a , 12d , and 12g from this series exhibited strong in vitro inhibition of α-glucosidase with IC₅₀ values of 18.25, 20.76, and 24.24 µM, respectively, which were superior to the standard drug acarbose (B1664774) (IC₅₀ = 58.8 µM). nih.gov The presence of the bromo substituent was integral to their potent activity. nih.gov
Urease Urease is a nickel-containing enzyme produced by various bacteria, such as Helicobacter pylori, that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849), allowing the bacteria to survive in acidic environments. nih.gov Inhibition of urease is a strategy to combat these pathogens. Benzimidazole derivatives have been investigated as urease inhibitors. nih.govtandfonline.com One study synthesized a series of 2-methyl-1H-benzimidazole derivatives with dichloro substitutions and found them to be potential urease inhibitors. tandfonline.com Another report on benzimidazole-2-thione derivatives showed that some compounds exhibited significant inhibitory activity against H. pylori urease. nih.gov Halogenated compounds, in general, have shown strong urease inhibition. For example, bromo-substituted 1,2,4-triazoles were more active than their chlorinated or fluorinated counterparts. nih.gov
Ergosterol (B1671047) Synthesis Enzymes Ergosterol is an essential component of fungal cell membranes, and its synthesis pathway is a primary target for antifungal drugs. Imidazole-based drugs, such as sertaconazole, function by inhibiting ergosterol synthesis. nih.gov Sertaconazole, which contains a dichlorophenyl moiety, was found to inhibit ergosterol synthesis in Candida albicans with an IC₅₀ of 115 nmol/l. nih.gov This mechanism, centered on the imidazole (B134444) core, disrupts the integrity of the fungal membrane, leading to cell death. This indicates that chlorinated benzimidazole derivatives could potentially act via a similar mechanism.
Table 2: Enzyme Inhibition by Halogenated Benzimidazole and Related Derivatives This table is interactive. You can sort and filter the data.
| Compound Class/Derivative | Enzyme Target | IC₅₀ | Organism/Source | Reference |
|---|---|---|---|---|
| Dichloro-pyrrole benzothiazole (14) | E. coli Topo IV | 75 nM | E. coli | nih.gov |
| 4-Bromobenzoyl derivative (12a) | α-Glucosidase | 18.25 µM | - | nih.gov |
| 4-Bromobenzoyl derivative (12d) | α-Glucosidase | 20.76 µM | - | nih.gov |
| 4-Bromobenzoyl derivative (12g) | α-Glucosidase | 24.24 µM | - | nih.gov |
| Sertaconazole | Ergosterol Synthesis | 115 nM | Candida albicans | nih.gov |
Modulation of Cellular Signaling Pathways
Beyond direct enzyme inhibition, benzimidazole derivatives can modulate complex cellular signaling pathways that control cell growth, proliferation, and death. A study on (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids found that these compounds could act as multi-kinase inhibitors. nih.gov
Lead compound 6i from this series induced cell cycle arrest at the G1 phase in HepG2 liver cancer cells. nih.gov This arrest was associated with the upregulation of the pro-apoptotic protein Bax and caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2, indicating that the compound triggers apoptosis through the intrinsic pathway. nih.gov The structure-activity relationship suggested that bromo or fluoro substituents at the 3-position of the phenyl ring were favorable for potent and selective cytotoxic activity. nih.gov This highlights how halogenated benzimidazoles can interfere with critical signaling cascades to exert their anticancer effects.
Inhibition of Nucleic Acid and Protein Biosynthesis
The inhibition of enzymes like DNA gyrase directly impacts nucleic acid biosynthesis. By blocking the ATP-dependent function of the GyrB subunit, benzimidazole derivatives prevent the necessary topological changes in DNA required for replication and transcription, effectively halting nucleic acid synthesis. nih.govnih.gov
Furthermore, some benzimidazole derivatives have been found to target other proteins involved in bacterial cell division and metabolism. For example, certain derivatives act as inhibitors of the filamenting temperature-sensitive protein Z (FtsZ), which is essential for bacterial cytokinesis. nih.gov Others inhibit pyruvate (B1213749) kinase, a key enzyme in glycolysis. nih.gov By targeting these fundamental cellular processes, these compounds can effectively shut down both protein and nucleic acid production, leading to bacterial cell death.
Exploration of Multitargeted Mechanisms in Complex Biological Systems
The chemical versatility of the benzimidazole scaffold allows for the design of derivatives that can interact with multiple biological targets simultaneously. This multi-targeted approach is a promising strategy to overcome drug resistance and improve therapeutic efficacy.
Research has identified benzimidazole-hydrazone hybrids as potent multi-kinase inhibitors, targeting key proteins like EGFR, HER2, and CDK2. nih.gov Compound 6i from this class also showed potent inhibition of the mTOR enzyme. nih.gov The ability to inhibit several critical kinases involved in cancer progression makes such compounds compelling candidates for further development. nih.gov Another example is the dual-action of certain benzimidazole derivatives that not only inhibit the urease enzyme but also exhibit direct antibacterial activity against H. pylori. tandfonline.com This multi-pronged attack—disarming the bacterium's acid-survival mechanism while also killing it directly—could be highly effective. Molecular docking studies have also suggested that some indolyl-benzo[d]imidazole derivatives may act by inhibiting (p)ppGpp synthetases, FtsZ proteins, or pyruvate kinases, indicating multiple potential mechanisms of antibacterial action. nih.gov
Advanced Applications and Materials Science Research Involving 7 Bromo 2,4 Dichloro 1h Benzo D Imidazole
Integration of 7-Bromo-2,4-dichloro-1H-benzo[d]imidazole Scaffolds in Novel Materials
The incorporation of benzimidazole (B57391) units, particularly those bearing halogen substituents, into larger molecular frameworks is a key strategy for developing novel materials with tailored functionalities. The this compound scaffold can be integrated into polymers, metal-organic frameworks (MOFs), and other advanced materials through various synthetic methodologies. The halogen atoms can serve as reactive handles for cross-coupling reactions or as directing groups in self-assembly processes.
The benzimidazole core itself imparts desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties to the resulting materials. For instance, benzimidazole derivatives have been successfully used in the creation of n-type semiconducting materials for organic field-effect transistors (OFETs). nih.govelsevierpure.com The high crystallinity often observed in these materials is attributed to the planarity of the benzimidazole ring system and intermolecular interactions, which can be further influenced by halogen atoms. nih.govelsevierpure.com
Table 1: Potential Integration of this compound in Advanced Materials
| Material Type | Method of Integration | Potential Role of the Benzimidazole Scaffold |
| Polymers | Co-polymerization of functionalized benzimidazole monomers. | Enhances thermal stability, chemical resistance, and provides specific electronic properties. |
| Metal-Organic Frameworks (MOFs) | Use as a multitopic organic linker. | The nitrogen atoms of the imidazole (B134444) ring can coordinate to metal centers, while the halogen atoms can influence pore size and functionality. |
| Organic Semiconductors | As a core component in the design of n-type materials. | The electron-withdrawing nature of the chloro and bromo substituents can lower the LUMO energy level, facilitating electron injection and transport. nih.gov |
| Fluorescent Materials | As a fluorophore in sensory materials. | The substitution pattern on the benzimidazole ring allows for the tuning of emission wavelengths and quantum yields. nih.gov |
Optoelectronic Properties of Benzimidazole Derivatives
Benzimidazole derivatives are a significant class of compounds in the field of optoelectronics, finding applications in organic light-emitting diodes (OLEDs), organic solar cells, and as fluorescent probes. The electronic properties of these molecules can be systematically tuned by introducing various substituents onto the benzimidazole ring system. nih.govacs.org
The introduction of electron-withdrawing groups, such as chlorine and bromine, is a well-established strategy to modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. In the case of this compound, the presence of three halogen atoms is expected to significantly lower both the HOMO and LUMO energy levels, which can be advantageous for specific applications like n-type semiconductors. nih.gov Theoretical studies using Density Functional Theory (DFT) on similar benzimidazole derivatives have shown that such substitutions can lead to a smaller energy gap (ΔE), which is a crucial parameter for optoelectronic materials. researchgate.net
Table 2: Predicted Optoelectronic Properties of Halogenated Benzimidazole Derivatives
| Property | Influence of Halogen Substitution | Predicted Effect for this compound |
| HOMO Energy Level | Lowered due to the inductive effect of halogens. | Expected to be low, enhancing stability against oxidation. |
| LUMO Energy Level | Significantly lowered. | Facilitates electron injection from common electrodes. nih.gov |
| Energy Gap (ΔE) | Can be tuned based on the number and nature of halogens. | Likely to have a relatively wide bandgap, potentially leading to blue emission. |
| Electron Mobility | Can be enhanced by promoting ordered molecular packing. | The potential for strong intermolecular interactions could lead to good electron mobility. nih.govelsevierpure.com |
| Fluorescence Quantum Yield | Can be either enhanced or quenched depending on the specific substitution pattern and intermolecular interactions. | The heavy atom effect of bromine might lead to phosphorescence. |
Research on various benzimidazole derivatives has demonstrated that their emission maxima and fluorescence quantum yields can be finely controlled through chemical modification. nih.gov This tunability makes them promising candidates for developing new generations of display and lighting technologies.
Supramolecular Chemistry Involving Halogenated Benzimidazoles
The field of supramolecular chemistry relies on non-covalent interactions to construct complex and functional molecular architectures. Halogen bonding, a directional interaction between a halogen atom (Lewis acid) and a Lewis base, has emerged as a powerful tool for crystal engineering and the design of self-assembling systems. rsc.org
In this compound, the bromine and chlorine atoms can act as halogen bond donors, interacting with Lewis basic sites such as the nitrogen atoms of neighboring imidazole rings or other electron-rich atoms. These interactions can direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional structures. rsc.org The strength and directionality of these halogen bonds can be influenced by the nature of the halogen atom (Br vs. Cl) and the electronic environment of the benzimidazole ring.
The interplay of halogen bonding with other non-covalent interactions, such as π-π stacking of the aromatic rings and hydrogen bonding involving the N-H group of the imidazole, can lead to highly ordered crystalline materials. rsc.org This controlled aggregation is crucial for achieving desired bulk properties in materials, including charge transport characteristics in organic semiconductors.
Table 3: Non-Covalent Interactions in Supramolecular Assemblies of Halogenated Benzimidazoles
| Interaction Type | Description | Potential Role in this compound Assemblies |
| Halogen Bonding | A directional interaction of the type C-X···Y (X = Cl, Br; Y = N, O, etc.). rsc.org | Directs the formation of specific packing motifs and extended networks. |
| π-π Stacking | Attractive interaction between the electron clouds of adjacent aromatic rings. | Contributes to the stabilization of the crystal lattice and can facilitate charge transport along the stacking direction. |
| Hydrogen Bonding | Interaction between the N-H proton and an electron-rich atom (e.g., N, O). | Forms strong, directional links between molecules, often leading to chains or sheets. |
| van der Waals Forces | Weak, non-specific attractive forces between molecules. | Contribute to the overall cohesive energy of the molecular crystal. |
The ability to predict and control these non-covalent interactions is a key focus of research in supramolecular chemistry, with the goal of designing novel materials with programmed functions from the bottom up.
Future Research Directions and Emerging Trends in Halogenated Benzimidazole Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Halogenated Benzimidazoles
The synthesis of halogenated benzimidazoles, including 7-Bromo-2,4-dichloro-1H-benzo[d]imidazole, is continually being refined to improve efficiency, yield, and sustainability. benthamdirect.comarabjchem.org Traditional methods often involve multi-step processes and the use of harsh reagents. arabjchem.org Future research is increasingly focused on the development of greener and more sustainable synthetic routes. researchgate.netresearchgate.net
Key trends in this area include:
Microwave-Assisted Synthesis: This technique has revolutionized the synthesis of benzimidazoles by significantly reducing reaction times and improving yields through rapid and efficient heating. impactfactor.orgresearchgate.netmdpi.com
Green Chemistry Approaches: There is a growing emphasis on using environmentally benign solvents, such as water and glycerol, and catalysts to minimize the environmental impact of chemical processes. researchgate.netnih.gov The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net
Catalytic Methods: The use of novel catalysts, including nanocatalysts, biocatalysts, and photocatalysts, is being explored to facilitate the synthesis of benzimidazoles under milder conditions. benthamdirect.com For instance, the use of copper sulfate (B86663) in aqueous media has been reported as an efficient approach for the synthesis of certain benzimidazole (B57391) derivatives.
Electrosynthesis: An emerging sustainable approach involves the use of electrochemistry to synthesize substituted benzimidazoles, which can concurrently produce hydrogen gas without the need for transition-metal catalysts or added bases. acs.org
These advancements are crucial for the cost-effective and environmentally responsible production of complex halogenated benzimidazoles for various applications.
Integration of Artificial Intelligence and Machine Learning in Drug Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is transforming the landscape of drug discovery and development, and the field of benzimidazole chemistry is no exception. impactfactor.orgresearchgate.net These computational tools are being employed to accelerate the identification of new drug candidates, predict their biological activities, and optimize their properties. nih.govsoftwaremind.com
Emerging trends in this domain include:
Virtual Screening and Lead Optimization: AI and ML algorithms can rapidly screen vast libraries of virtual compounds to identify potential hits with desired pharmacological profiles. nih.gov This significantly reduces the time and cost associated with traditional high-throughput screening.
De Novo Drug Design: Generative AI models are being used to design entirely new molecules with specific desired properties. nih.govsoftwaremind.comstanford.edu These models can learn from large datasets of existing molecules to generate novel structures that have a higher probability of being active and synthesizable. stanford.edu For example, a model called SyntheMol has been developed to create both the structure and the chemical recipe for novel drugs. stanford.edu
Predictive Modeling: ML models can be trained to predict various properties of molecules, such as their bioactivity, toxicity, and pharmacokinetic profiles. researchgate.net This allows researchers to prioritize the synthesis and testing of the most promising candidates.
Target Identification: AI can analyze large-scale biological data to identify new potential drug targets for benzimidazole derivatives. nih.gov
The synergy between computational approaches and experimental validation is expected to significantly accelerate the discovery of new and effective drugs based on the halogenated benzimidazole scaffold. impactfactor.org
Exploration of New Biological Targets and Mechanisms for Benzimidazole Derivatives
While benzimidazoles are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic effects, there is a continuous effort to identify new biological targets and elucidate their mechanisms of action. impactfactor.orgijpsjournal.combohrium.com The unique substitution pattern of compounds like this compound can lead to novel interactions with biological macromolecules.
Future research in this area is focused on:
Target-Based Drug Design: A shift from broad-spectrum activity to designing compounds that selectively interact with specific molecular targets is a key trend. researchgate.netnih.gov This approach can lead to more potent and less toxic drugs.
Multi-Target Directed Ligands: Researchers are exploring the design of benzimidazole derivatives that can simultaneously modulate multiple targets, which could be particularly effective for complex diseases like cancer. acs.org
Antiparasitic Activity: The emergence of drug resistance in parasites necessitates the discovery of new antimalarial and anthelmintic agents. acs.orgresearchgate.net Benzimidazole derivatives continue to be a promising scaffold for the development of novel antiparasitic drugs with unique mechanisms of action. acs.org
Anticancer Therapies: The anticancer potential of benzimidazoles is a major area of investigation, with studies focusing on their ability to inhibit various cancer-associated pathways and processes. ijpsjournal.comnih.gov The development of benzimidazole-based drugs for targeted cancer therapy is a significant goal. nih.gov
Enzyme Inhibition: Novel benzimidazole derivatives are being synthesized and evaluated as inhibitors of specific enzymes, such as urease and monoamine oxidase B (MAO-B), which are implicated in various diseases. nih.govnih.gov
The exploration of new biological targets will expand the therapeutic potential of halogenated benzimidazoles and provide new avenues for treating a wide range of diseases.
Advanced Characterization Techniques for Complex Derivatized Structures
As increasingly complex derivatives of this compound are synthesized, the need for advanced analytical techniques to fully characterize their three-dimensional structures and properties becomes paramount.
Key characterization techniques and their future applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 1H and 13C NMR, are essential for elucidating the detailed molecular structure of benzimidazole derivatives in solution. acs.orgrsc.orgnih.gov Future developments may involve the use of more sophisticated NMR experiments to study dynamic processes and intermolecular interactions.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized compounds. acs.org Tandem mass spectrometry (MS/MS) can provide valuable information about the fragmentation patterns, aiding in structural elucidation. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. This technique provides invaluable insights into the solid-state conformation and intermolecular interactions of complex benzimidazole derivatives. nih.gov
Spectroscopic and Computational Integration: The combination of experimental spectroscopic data (e.g., FT-IR, UV-Vis) with theoretical calculations (e.g., Density Functional Theory - DFT) allows for a more comprehensive understanding of the electronic structure and vibrational properties of these molecules. nih.govnih.gov
The application of these advanced techniques is critical for establishing structure-activity relationships (SAR) and guiding the rational design of new and improved halogenated benzimidazole derivatives.
Table 1: Key Characterization Techniques for Halogenated Benzimidazoles
| Technique | Information Provided | Reference |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure in solution, connectivity of atoms. | acs.orgrsc.orgnih.gov |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. | acs.orgnih.gov |
| X-ray Crystallography | Precise three-dimensional atomic arrangement in the solid state. | nih.gov |
| FT-IR Spectroscopy | Identification of functional groups and vibrational modes. | nih.govnih.gov |
| UV-Vis Spectroscopy | Electronic transitions and conjugation within the molecule. | nih.gov |
| Computational Methods (DFT) | Theoretical confirmation of structure and electronic properties. | nih.govnih.gov |
Expanding Applications Beyond Traditional Medicinal Chemistry
While the primary focus of benzimidazole research has been in medicinal chemistry, there is a growing interest in exploring the applications of these compounds, including halogenated derivatives, in other scientific and technological fields. benthamdirect.combohrium.com
Emerging non-medicinal applications include:
Materials Science: The unique photophysical and electronic properties of benzimidazole derivatives make them attractive candidates for use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. benthamdirect.com Their ability to form stable metal complexes is also being explored for the development of new catalysts and functional materials. nih.govmdpi.com
Agricultural Chemistry: Benzimidazole compounds have a long history of use as fungicides and pesticides in agriculture. bohrium.comisnra.net Future research is focused on developing new derivatives with improved efficacy, broader spectrum of activity, and better environmental profiles.
Coordination Chemistry: The nitrogen atoms in the benzimidazole ring readily coordinate with metal ions, leading to the formation of a wide variety of metal complexes with interesting structural and functional properties. nih.govmdpi.comnih.gov These complexes are being investigated for their potential applications in catalysis, materials science, and as therapeutic agents themselves. nih.govmdpi.com
The versatility of the benzimidazole scaffold, enhanced by halogenation, opens up a wide range of possibilities for the development of new materials and technologies beyond the realm of traditional drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
